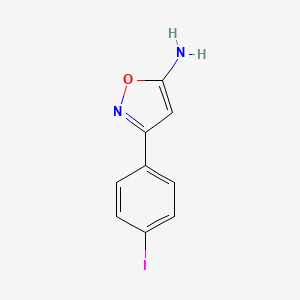

3-(4-Iodophenyl)-1,2-oxazol-5-amine

Übersicht

Beschreibung

3-(4-Iodophenyl)-1,2-oxazol-5-amine is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Wirkmechanismus

Target of Action

Similar compounds have been shown to interact with various cellular components, influencing their function .

Mode of Action

For instance, a structurally similar compound was found to inhibit the corrosion of Aluminum 1005 in sulfuric acid, suggesting a potential interaction with metal ions .

Biochemical Pathways

Related compounds have been shown to influence electron transport system rates, suggesting a potential impact on cellular respiration .

Pharmacokinetics

The introduction of an albumin binding moiety (abm), such as 4-(4-iodophenyl)-butyric acid (ipba), that has high affinity with the blood albumin and prolongs the circulation half-life can improve the pharmacokinetics of drugs .

Result of Action

Related compounds have been shown to influence cellular respiration rates, suggesting a potential impact on energy production within the cell .

Vorbereitungsmethoden

The synthesis of 3-(4-Iodophenyl)-1,2-oxazol-5-amine can be achieved through several routes. One common method involves the one-pot three-component coupling of β-oxo dithioesters, amines, and hydroxylamine in ethanol at reflux conditions. This reaction proceeds via an in situ generated β-oxo thioamide intermediate . Another approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Analyse Chemischer Reaktionen

3-(4-Iodophenyl)-1,2-oxazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The iodine substituent can be replaced by other groups through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki–Miyaura coupling, forming new carbon-carbon bonds.

Wissenschaftliche Forschungsanwendungen

3-(4-Iodophenyl)-1,2-oxazol-5-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s potential biological activities make it a candidate for studying its effects on different biological systems.

Vergleich Mit ähnlichen Verbindungen

3-(4-Iodophenyl)-1,2-oxazol-5-amine can be compared with other isoxazole derivatives, such as:

4-Iodophenol: An aromatic compound with similar iodine substitution but different functional groups.

Isoxazole Derivatives: Compounds with various substitutions on the isoxazole ring, exhibiting diverse biological activities.

Oxadiazoles: Another class of heterocyclic compounds with similar structural features but different nitrogen-oxygen arrangements.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological and chemical properties.

Biologische Aktivität

3-(4-Iodophenyl)-1,2-oxazol-5-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features an oxazole ring substituted with a 4-iodophenyl group, characterized by the following molecular properties:

- Molecular Formula : CHNO

- Molecular Weight : 286.07 g/mol

- Functional Groups : Amine group and iodine atom

The presence of the iodine atom is significant as it enhances the compound's reactivity and biological activity compared to similar compounds without halogen substitutions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In particular, studies have shown that derivatives of oxazole compounds often demonstrate significant cytotoxicity against various bacterial strains while maintaining lower toxicity toward normal cells. This selectivity is promising for therapeutic applications in treating infections caused by resistant bacteria.

Table 1: Antimicrobial Activity Data

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Bacillus subtilis (Gram-positive) | X μg/mL (to be determined) |

| Escherichia coli (Gram-negative) | Y μg/mL (to be determined) |

Note: Specific MIC values are currently under investigation and will be updated as data becomes available.

Anticancer Activity

The compound has shown promising results in anticancer assays. Studies indicate that derivatives of oxazole exhibit significant cytotoxicity against various cancer cell lines. For instance, this compound has been tested against several cancer cell lines, revealing selective toxicity which suggests its potential as a cancer therapeutic agent.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC (μM) |

|---|---|

| HeLa (Cervical Cancer) | A μM (to be determined) |

| MCF-7 (Breast Cancer) | B μM (to be determined) |

| A549 (Lung Cancer) | C μM (to be determined) |

Note: IC values are indicative of the concentration required to inhibit cell growth by 50% and are subject to further validation.

The mechanism of action for this compound involves its interaction with various biological targets. Preliminary studies suggest that it may modulate enzyme activity or receptor function, which can influence critical biochemical pathways within cells. This modulation is essential for understanding its therapeutic potential.

Interaction Studies

Research has indicated that similar compounds interact with cellular components, potentially influencing:

- Cellular respiration rates

- Electron transport systems

These interactions may lead to alterations in energy production and overall cellular health.

Case Studies

Several case studies have highlighted the effectiveness of oxazole derivatives in biological applications. For instance:

- Anticancer Efficacy : A study demonstrated that a structurally similar compound inhibited tumor growth in vivo models, showcasing the potential of oxazole derivatives in cancer therapy.

- Antimicrobial Testing : Another study evaluated the antimicrobial efficacy against resistant strains of bacteria, confirming the selective antibacterial properties of related compounds.

Eigenschaften

IUPAC Name |

3-(4-iodophenyl)-1,2-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN2O/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCHPDUJYVJXRRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=C2)N)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501326-26-7 | |

| Record name | 3-(4-iodophenyl)-1,2-oxazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.